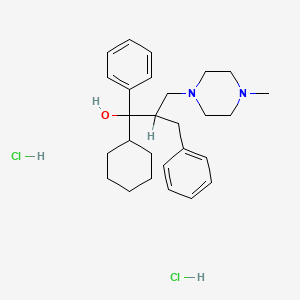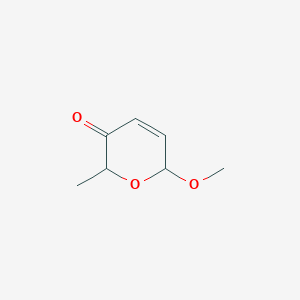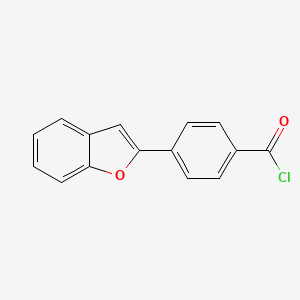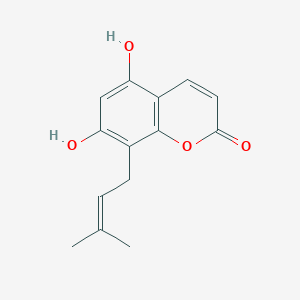
1,1'-(Ethyne-1,2-diyl)bis(2,5-dimethylbenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2,5-dimethylphenyl)ethyne is an organic compound characterized by the presence of two 2,5-dimethylphenyl groups attached to an ethyne (acetylene) moiety. This compound is of interest in various fields of chemistry due to its unique structural and electronic properties.
准备方法
Synthetic Routes and Reaction Conditions
Bis(2,5-dimethylphenyl)ethyne can be synthesized through several methods, one of which involves the coupling of 2,5-dimethylphenylacetylene with a suitable reagent. A common approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This method typically involves the reaction of 2,5-dimethylphenylboronic acid with 2,5-dimethylphenylacetylene in the presence of a palladium catalyst and a base.
Industrial Production Methods
While specific industrial production methods for Bis(2,5-dimethylphenyl)ethyne are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Industrial production would likely involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
Bis(2,5-dimethylphenyl)ethyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethyne moiety to an ethylene or ethane derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones, while reduction can produce ethylene or ethane derivatives.
科学研究应用
Bis(2,5-dimethylphenyl)ethyne has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biology and Medicine: While specific biological applications are less documented, derivatives of this compound could be explored for their biological activity.
作用机制
The mechanism of action of Bis(2,5-dimethylphenyl)ethyne in chemical reactions involves the interaction of its ethyne moiety with various reagents. In catalytic processes, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps . The phenyl rings can participate in electrophilic aromatic substitution reactions, where the electron-donating methyl groups influence the reactivity and orientation of the substituents.
相似化合物的比较
Similar Compounds
- Bis(3,5-dimethylphenyl)ethyne
- Bis(2,6-dimethylphenyl)ethyne
- Bis(4-methylphenyl)ethyne
Uniqueness
Bis(2,5-dimethylphenyl)ethyne is unique due to the specific positioning of the methyl groups on the phenyl rings. This positioning can influence the compound’s electronic properties and reactivity, making it distinct from other similar compounds .
属性
CAS 编号 |
52284-17-0 |
|---|---|
分子式 |
C18H18 |
分子量 |
234.3 g/mol |
IUPAC 名称 |
2-[2-(2,5-dimethylphenyl)ethynyl]-1,4-dimethylbenzene |
InChI |
InChI=1S/C18H18/c1-13-5-7-15(3)17(11-13)9-10-18-12-14(2)6-8-16(18)4/h5-8,11-12H,1-4H3 |
InChI 键 |
JSZZIZUTNYNHQN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C)C#CC2=C(C=CC(=C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14654720.png)










![2,4-Dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride](/img/structure/B14654803.png)

